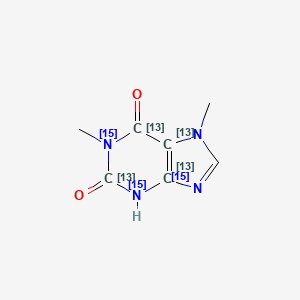

Paraxanthine-13C4,15N3

描述

The exact mass of the compound 1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,7-dimethyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-UDYOVZSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703026 | |

| Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-79-5 | |

| Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173018-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isotopic Purity of Paraxanthine-¹³C₄,¹⁵N₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Paraxanthine-¹³C₄,¹⁵N₃, a stable isotope-labeled internal standard crucial for quantitative analysis in metabolic research and drug development. This document outlines the specified isotopic enrichment, details the common experimental methodologies for its determination, and presents a generalized workflow for assessing isotopic purity.

Quantitative Data Summary

The isotopic purity of a stable isotope-labeled compound is a critical parameter, defining its utility as an internal standard in quantitative mass spectrometry-based assays. For Paraxanthine-¹³C₄,¹⁵N₃, the isotopic enrichment levels for the carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes are key indicators of its quality. The typical isotopic enrichment for this compound is detailed in the table below.

| Isotope Label | Specified Enrichment |

| ¹³C₄ | 99% |

| ¹⁵N₃ | 98% |

This data is based on commercially available standards.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for stable isotope-labeled compounds like Paraxanthine-¹³C₄,¹⁵N₃ relies on sophisticated analytical techniques capable of differentiating between isotopes and accurately measuring their relative abundances. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its ability to resolve ions with very small mass differences.

Methodology:

-

Sample Preparation: A solution of Paraxanthine-¹³C₄,¹⁵N₃ is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (LC-MS or GC-MS): The sample is often introduced into the mass spectrometer via a liquid chromatograph (LC) or gas chromatograph (GC). This step separates the analyte of interest from any potential impurities, ensuring that the mass spectrum is representative of the labeled paraxanthine.

-

Ionization: The separated compound is ionized using an appropriate technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole), which separates them based on their m/z ratio.

-

Data Acquisition and Analysis: The detector records the abundance of each ion. The resulting mass spectrum shows a cluster of peaks corresponding to the different isotopologues (molecules of the same compound that differ only in their isotopic composition). The isotopic purity is calculated by comparing the measured intensities of the fully labeled species to the intensities of the partially labeled and unlabeled species, after correcting for the natural isotopic abundance of all elements in the molecule.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another primary technique for determining isotopic enrichment, providing detailed structural information and quantitative data on the incorporation of stable isotopes. For Paraxanthine-¹³C₄,¹⁵N₃, both ¹³C and ¹⁵N NMR would be informative.

Methodology:

-

Sample Preparation: A highly concentrated solution of the labeled paraxanthine is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: One-dimensional (1D) ¹³C and ¹⁵N NMR spectra are acquired. The presence of the ¹³C and ¹⁵N labels results in signals with chemical shifts characteristic of the paraxanthine structure.

-

Quantitative Analysis: The integral of the peaks corresponding to the ¹³C and ¹⁵N nuclei is compared to the integral of a known internal standard or to the signal of any residual unlabeled material. The relative integrals provide a measure of the isotopic enrichment at each labeled position. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can also be used to confirm the positions of the labels and assess enrichment.[6][7][8][9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the isotopic purity of a stable isotope-labeled compound using LC-MS.

Caption: Workflow for Isotopic Purity Determination by LC-MS.

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. almacgroup.com [almacgroup.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 9. Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Paraxanthine-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Paraxanthine-¹³C₄,¹⁵N₃, an isotopically labeled analog of paraxanthine, the primary metabolite of caffeine. This stable isotope-labeled standard is crucial for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, where it serves as an ideal internal standard for mass spectrometry-based assays.

Introduction

Paraxanthine (1,7-dimethylxanthine) is a central nervous system stimulant and the major human metabolite of caffeine. Accurate quantification of paraxanthine in biological matrices is essential for understanding caffeine metabolism, assessing enzyme activity (e.g., CYP1A2), and in clinical and forensic toxicology. The use of a stable isotope-labeled internal standard, such as Paraxanthine-¹³C₄,¹⁵N₃, is the gold standard for achieving the highest accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample processing. This document outlines a plausible synthetic route and detailed characterization methods for this important analytical standard.

Synthesis of Paraxanthine-¹³C₄,¹⁵N₃

The synthesis of Paraxanthine-¹³C₄,¹⁵N₃ is a multi-step process that requires the strategic introduction of ¹³C and ¹⁵N isotopes into the xanthine core structure, followed by selective methylation. A plausible and efficient synthetic pathway is proposed, starting from commercially available isotopically labeled precursors.

Proposed Synthetic Pathway

The synthesis commences with a labeled pyrimidine derivative, which undergoes cyclization to form the labeled xanthine scaffold, followed by regioselective methylation.

Caption: Proposed synthetic pathway for Paraxanthine-¹³C₄,¹⁵N₃.

Experimental Protocols

Step 1: Synthesis of 5,6-diamino-[¹³C₄,¹⁵N₂]-uracil (Intermediate A)

-

Nitration: To a cooled (0-5 °C) suspension of [¹³C₄,¹⁵N₂]-Uracil in concentrated sulfuric acid, slowly add a nitrating mixture (fuming nitric acid and sulfuric acid). Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture onto crushed ice and collect the precipitated 5-nitro-[¹³C₄,¹⁵N₂]-uracil by filtration.

-

Reduction: Suspend the 5-nitro-[¹³C₄,¹⁵N₂]-uracil in a suitable solvent (e.g., water or ethanol) and add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., H₂/Pd-C).

-

Heat the mixture as required to drive the reduction to completion.

-

Cool the reaction mixture and collect the product, 5,6-diamino-[¹³C₄,¹⁵N₂]-uracil, by filtration. Wash with cold water and dry under vacuum.

Step 2: Synthesis of [¹³C₄,¹⁵N₂]-Xanthine (Intermediate C)

-

Reflux a mixture of 5,6-diamino-[¹³C₄,¹⁵N₂]-uracil and an excess of formic acid for several hours.

-

Monitor the reaction for the formation of the cyclized product by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and collect the precipitated [¹³C₄,¹⁵N₂]-Xanthine by filtration.

-

Wash the product with water and dry thoroughly.

Step 3: Synthesis of Paraxanthine-¹³C₄,¹⁵N₃ (Final Product)

-

First Methylation: Dissolve [¹³C₄,¹⁵N₂]-Xanthine in a suitable basic solution (e.g., aqueous NaOH or a non-aqueous base like NaH in DMF).

-

Add one equivalent of a methylating agent, such as methyl iodide (CH₃I), at room temperature. The methylation is expected to occur preferentially at the N1 position.

-

Monitor the reaction to maximize the formation of 1-methyl-[¹³C₄,¹⁵N₂]-xanthine.

-

Second Methylation: To the solution containing the mono-methylated intermediate, add a second equivalent of methyl iodide. The subsequent methylation is expected to occur at the N7 position.

-

Stir the reaction until completion.

-

Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain pure Paraxanthine-¹³C₄,¹⁵N₃.

Characterization of Paraxanthine-¹³C₄,¹⁵N₃

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized Paraxanthine-¹³C₄,¹⁵N₃. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and to establish the fragmentation pattern for use in quantitative LC-MS/MS methods.

Table 1: Mass Spectrometry Data for Paraxanthine-¹³C₄,¹⁵N₃

| Parameter | Value | Reference |

| Molecular Formula | ¹³C₄¹²C₃H₈¹⁵N₃¹⁴N₁O₂ | - |

| Monoisotopic Mass | 187.07 g/mol | Calculated |

| Precursor Ion ([M+H]⁺) | m/z 188 | [1] |

| Product Ion 1 | m/z 128 | [2] |

| Product Ion 2 | m/z 144 | [2] |

Note: The exact mass transitions may vary slightly depending on the instrument and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels. The expected spectra are predicted based on the known spectra of unlabeled paraxanthine, with consideration of the effects of ¹³C and ¹⁵N labeling (e.g., C-H and N-H couplings).

Table 2: Predicted ¹H NMR Chemical Shifts for Paraxanthine-¹³C₄,¹⁵N₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference (Unlabeled) |

| H-8 | ~7.9 | d | ¹J(¹³C-H) ≈ 190-210 | [3][4] |

| N1-CH₃ | ~3.4 | d | ¹J(¹³C-H) ≈ 140-150 | [3][4] |

| N7-CH₃ | ~3.9 | d | ¹J(¹³C-H) ≈ 140-150 | [3][4] |

Table 3: Predicted ¹³C NMR Chemical Shifts for Paraxanthine-¹³C₄,¹⁵N₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Reference (Unlabeled) |

| C-2 | ~155 | [3][5] |

| C-4 | ~151 | [3][5] |

| C-5 | ~107 | [3][5] |

| C-6 | ~148 | [3][5] |

| C-8 | ~141 | [3][5] |

| N1-CH₃ | ~29 | [3][5] |

| N7-CH₃ | ~35 | [3][5] |

Note: Chemical shifts are referenced to TMS and may vary depending on the solvent and other experimental conditions. The presence of ¹⁵N will introduce additional couplings, further splitting the signals of adjacent carbons and protons.

Analytical Workflow for Quantification

The primary application of Paraxanthine-¹³C₄,¹⁵N₃ is as an internal standard in quantitative bioanalysis. A typical workflow using LC-MS/MS is outlined below.

Caption: Typical analytical workflow for the quantification of paraxanthine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Paraxanthine-¹³C₄,¹⁵N₃. The proposed synthetic route offers a viable method for producing this essential internal standard. The comprehensive characterization data, including mass spectrometric and predicted NMR parameters, will aid researchers in verifying the identity and purity of the synthesized compound. The use of Paraxanthine-¹³C₄,¹⁵N₃ is critical for robust and reliable quantification of paraxanthine in various biological matrices, thereby supporting advancements in drug metabolism research, clinical diagnostics, and related fields.

References

- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 3. Paraxanthine | C7H8N4O2 | CID 4687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001860) [hmdb.ca]

- 5. foodb.ca [foodb.ca]

Paraxanthine-¹³C₄,¹⁵N₃: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] Unlike its precursor, paraxanthine exhibits a unique pharmacological profile with potential therapeutic applications and is often considered to have a more favorable safety profile.[1] The isotopically labeled form, Paraxanthine-¹³C₄,¹⁵N₃, serves as an indispensable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Paraxanthine-¹³C₄,¹⁵N₃.

Chemical Structure and Properties

Paraxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled version of paraxanthine. The labeling with four ¹³C atoms and three ¹⁵N atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled paraxanthine.[2]

Chemical Structure:

The chemical structure of Paraxanthine is a dimethylxanthine, with methyl groups at the 1 and 7 positions of the purine ring.[3] In Paraxanthine-¹³C₄,¹⁵N₃, specific carbon and nitrogen atoms within this structure are replaced with their heavier stable isotopes.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of unlabeled paraxanthine. These properties are expected to be very similar for Paraxanthine-¹³C₄,¹⁵N₃, as isotopic labeling generally has a minimal effect on physicochemical characteristics other than molecular weight.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄O₂ | [3] |

| Molecular Weight (unlabeled) | 180.16 g/mol | [3] |

| Calculated Molecular Weight (¹³C₄,¹⁵N₃) | 187.16 g/mol | |

| CAS Number (unlabeled) | 611-59-6 | [3] |

| CAS Number (¹³C₄,¹⁵N₃) | 1173018-79-5 | [2] |

| Melting Point | 351-352 °C | [3] |

| Water Solubility | 9.13 g/L (predicted) | |

| logP | -0.63 (predicted) | |

| pKa (Strongest Acidic) | 10.76 (predicted) | |

| pKa (Strongest Basic) | -0.87 (predicted) | |

| Appearance | Faint yellow fine crystals | [3] |

| UV/Vis (λmax) | 269 nm | [4] |

Spectroscopic Data (for unlabeled Paraxanthine):

| Spectroscopy Type | Data | Source |

| ¹H NMR (500 MHz, Water, pH 7.00) | Shifts [ppm]: 3.32, 4.03, 8.34 | [3] |

| ¹³C NMR | ||

| MS/MS (Positive Ion Mode) | Precursor Ion (m/z): 181.589; Product Ions (m/z): 124.007, 124.505 | [3] |

Biological Activity and Signaling Pathways

Paraxanthine is a psychoactive central nervous system stimulant.[1] Its primary mechanism of action is the antagonism of adenosine receptors, similar to caffeine.[1] However, it also exhibits distinct activities, including the inhibition of phosphodiesterases (PDEs), particularly cGMP-preferring PDEs.[1] This dual action contributes to its unique pharmacological effects.

Caffeine Metabolism to Paraxanthine

The primary metabolic pathway for caffeine in humans involves the demethylation at the N3 position by the cytochrome P450 enzyme CYP1A2 in the liver, yielding paraxanthine.

References

Commercial Suppliers and Technical Guide for Paraxanthine-¹³C₄,¹⁵N₃

For researchers, scientists, and drug development professionals utilizing Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard in pharmacokinetic and metabolic studies, this guide provides a comprehensive overview of its commercial availability and application in quantitative bioanalysis.

Commercial Availability

Paraxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled compound essential for accurate quantification of paraxanthine, the primary metabolite of caffeine, in biological matrices. The primary commercial supplier identified is MedChemExpress.

| Supplier | Product Name | Catalog Number | Purity | CAS Number |

| MedChemExpress | Paraxanthine-¹³C₄,¹⁵N₃ | HY-W016498S1 | >98% | Not available |

Table 1. Commercial Supplier and Product Specifications for Paraxanthine-¹³C₄,¹⁵N₃.

Rationale for Use: Isotope Dilution Mass Spectrometry

Paraxanthine-¹³C₄,¹⁵N₃ serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique for quantitative analysis.[1] The stable isotope labels (¹³C and ¹⁵N) impart a mass shift to the molecule without significantly altering its chemical and physical properties. This allows it to mimic the analyte of interest (paraxanthine) throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Experimental Workflow for Quantification of Paraxanthine

The following diagram illustrates a typical workflow for the quantification of paraxanthine in biological samples using Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard.

Caption: General experimental workflow for paraxanthine quantification.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for the analysis of paraxanthine in biological matrices.[2][3][4][5][6]

Sample Preparation

a) Protein Precipitation (for Plasma or Serum): [2][7]

-

To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the Paraxanthine-¹³C₄,¹⁵N₃ internal standard at a known concentration.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine or Hair): [4][5][6]

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Dilute the urine sample (e.g., 1:1 with water) or the hair digestate and spike with Paraxanthine-¹³C₄,¹⁵N₃ internal standard. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40°C.

b) Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both paraxanthine and Paraxanthine-¹³C₄,¹⁵N₃. The exact m/z values will depend on the specific labeling pattern of the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Paraxanthine | 181.1 | 124.1 |

| Paraxanthine-¹³C₄,¹⁵N₃ | 188.1 (example) | 128.1 (example) |

Table 2. Example MRM Transitions for Paraxanthine and its Isotopically Labeled Internal Standard. (Note: Exact m/z values for the internal standard should be confirmed from the supplier's certificate of analysis).

Caffeine Metabolism and the Role of Paraxanthine

The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the central role of paraxanthine.

Caption: Major metabolic pathways of caffeine in humans.

This technical guide provides a foundational understanding for the procurement and application of Paraxanthine-¹³C₄,¹⁵N₃ in quantitative research. For specific applications, further method development and validation are essential.

References

- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 5. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Paraxanthine-13C4,15N3 in Advancing Caffeine Metabolism Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine, the world's most widely consumed psychoactive substance, undergoes complex metabolism primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme. Understanding the nuances of caffeine metabolism is crucial for assessing drug-drug interactions, hepatic function, and individual responses to caffeine. Paraxanthine, the major metabolite of caffeine, serves as a key biomarker in these assessments. To achieve the highest degree of accuracy and precision in quantitative studies, the use of stable isotope-labeled internal standards in mass spectrometry-based assays is indispensable. This technical guide focuses on the critical role of Paraxanthine-13C4,15N3 as a gold-standard internal standard for the precise quantification of paraxanthine in biological matrices. This guide will provide an in-depth overview of its application, detailed experimental protocols, and data presentation for researchers and drug development professionals.

The Significance of Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, variations in sample preparation, matrix effects, and instrument response can introduce significant variability. An ideal internal standard co-elutes with the analyte of interest and experiences identical variations, thus allowing for accurate normalization of the analyte's signal. Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte but have a greater mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process.

This compound: An Ideal Internal Standard

This compound is a synthetic version of paraxanthine enriched with four Carbon-13 (¹³C) atoms and three Nitrogen-15 (¹⁵N) atoms. This labeling results in a mass increase of 7 atomic mass units compared to endogenous paraxanthine, providing a distinct and easily measurable signal in mass spectrometry. Its use as an internal standard is paramount for accurate and precise quantification of paraxanthine in complex biological matrices like plasma, saliva, and urine.

Applications in Caffeine Metabolism Studies

The primary application of this compound lies in its use as an internal standard for the quantification of paraxanthine in various research and clinical settings:

-

CYP1A2 Phenotyping: The metabolic ratio of paraxanthine to caffeine is a well-established biomarker for CYP1A2 enzyme activity.[1][2] Accurate measurement of paraxanthine using this compound as an internal standard is crucial for correctly classifying individuals as poor, extensive, or ultra-rapid metabolizers of caffeine and other CYP1A2 substrates.

-

Pharmacokinetic (PK) Studies: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of caffeine, precise quantification of its major metabolite, paraxanthine, is essential. This compound ensures the reliability of the pharmacokinetic parameters determined for paraxanthine.

-

Drug-Drug Interaction (DDI) Studies: When evaluating the potential of a new drug to inhibit or induce CYP1A2, caffeine is often used as a probe drug. The impact on the formation of paraxanthine is a key endpoint, and its accurate measurement is critical.

-

Toxicology Studies: In cases of caffeine overdose, monitoring the levels of caffeine and its metabolites, including paraxanthine, is important for clinical management.

Experimental Protocols

While specific protocols may vary between laboratories, the following provides a detailed, best-practice methodology for the quantification of paraxanthine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for caffeine and its metabolites.[3][4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing and Spiking: Thaw frozen human plasma samples at room temperature. Spike 100 µL of plasma with 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels and instrument sensitivity).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The gradient should be optimized to ensure chromatographic separation of paraxanthine from its isomer theophylline, as they can have the same mass transition.[3]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Paraxanthine: Precursor ion (Q1) m/z 181.1 → Product ion (Q3) m/z 124.1

-

This compound (Internal Standard): Precursor ion (Q1) m/z 188.1 → Product ion (Q3) m/z 128.1 (predicted based on fragmentation of the unlabeled analog).

-

-

Data Presentation

Quantitative data from caffeine metabolism studies should be presented in a clear and concise manner. The following tables provide examples of how pharmacokinetic data and method validation parameters can be structured. The pharmacokinetic data presented here for paraxanthine is representative of what would be obtained in a human study and is based on published literature for unlabeled paraxanthine, as specific data from a study using this compound was not publicly available.[2]

Table 1: Representative Pharmacokinetic Parameters of Paraxanthine in Healthy Human Subjects

| Parameter | Mean Value | Standard Deviation |

| Tmax (h) | 4.1 | 1.2 |

| Cmax (µg/mL) | 1.5 | 0.4 |

| AUC₀₋₂₄ (µg·h/mL) | 18.2 | 5.1 |

| t₁/₂ (h) | 3.1 | 0.8 |

| CL/F (L/h) | 0.15 | 0.04 |

Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life; CL/F: Apparent total clearance.

Table 2: LC-MS/MS Method Validation Summary for Paraxanthine Quantification

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | < 8% |

| Inter-day Precision (%CV) | ≤ 15% | < 10% |

| Accuracy (% bias) | Within ±15% | -5% to +7% |

| Matrix Effect | CV ≤ 15% | < 12% |

| Recovery | Consistent and reproducible | > 85% |

%CV: Percent coefficient of variation.

Mandatory Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of caffeine to its major metabolites, highlighting the central role of CYP1A2 in the formation of paraxanthine.

Experimental Workflow for Paraxanthine Quantification

This diagram outlines the key steps in the analytical workflow for quantifying paraxanthine in plasma samples using this compound as an internal standard.

Inferred Mass Spectral Fragmentation of this compound

The following diagram illustrates the inferred fragmentation pattern of this compound based on the known fragmentation of unlabeled paraxanthine. The precursor ion loses a labeled methyl isocyanate group to form the major product ion.

Conclusion

This compound is an essential tool for high-precision quantitative analysis of paraxanthine in caffeine metabolism studies. Its use as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of data, which is fundamental for robust CYP1A2 phenotyping, pharmacokinetic assessments, and drug-drug interaction studies. The detailed experimental protocols and data presentation formats provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug metabolism and clinical pharmacology. The continued application of such rigorous analytical methodologies will undoubtedly advance our understanding of caffeine's complex metabolic pathways and its implications for human health.

References

- 1. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 2. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [pharmaceuticalonline.com]

- 4. scispace.com [scispace.com]

- 5. Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mass Shift: A Technical Guide to Paraxanthine-13C4,15N3 Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the mass shift observed between unlabeled paraxanthine and its stable isotope-labeled counterpart, Paraxanthine-13C4,15N3. The deliberate incorporation of heavier isotopes provides a powerful tool for precise quantification in complex biological matrices, a cornerstone of modern bioanalytical and drug development research.

The Principle of Isotopic Labeling and Mass Shift

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. In mass spectrometry, this results in a predictable increase in the molecule's mass, creating a "mass shift." This labeled compound, often referred to as an internal standard, is chemically identical to the unlabeled analyte and co-elutes during chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification, as it effectively corrects for variations in sample preparation, injection volume, and instrument response.

Paraxanthine, a major metabolite of caffeine, has the chemical formula C7H8N4O2.[1][2][3][4][5][6] The isotopically labeled standard, this compound, incorporates four ¹³C atoms and three ¹⁵N atoms. The mass shift is the result of the difference in mass between the naturally abundant isotopes (¹²C and ¹⁴N) and the heavier stable isotopes (¹³C and ¹⁵N).

Quantitative Data Summary

The mass shift between unlabeled paraxanthine and this compound is a key parameter in developing quantitative bioanalytical methods. The following tables summarize the calculated and theoretical mass data.

Table 1: Isotopic Mass Information

| Isotope | Natural Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹⁴N | 99.63 | 14.003074 |

| ¹⁵N | 0.37 | 15.000109 |

| ¹H | 99.98 | 1.007825 |

| ¹⁶O | 99.76 | 15.994915 |

Table 2: Molecular Mass Comparison

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Calculated Mass Shift (Da) |

| Unlabeled Paraxanthine | C₇H₈N₄O₂ | 180.0647 | N/A |

| Paraxanthine-¹³C₄,¹⁵N₃ | ¹³C₄C₃H₈¹⁵N₃¹⁴NO₂ | 187.0782 | +7.0135 |

Note: The monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element.

The calculated mass shift of +7.0135 Da provides a distinct and easily resolvable difference in the mass spectrometer, enabling precise and accurate quantification of paraxanthine.

Experimental Protocols

A robust and validated experimental protocol is crucial for accurate quantification of paraxanthine in biological samples using its isotopically labeled internal standard. The following is a representative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 50 µL of the biological sample (e.g., plasma, urine) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography (LC)

-

Column: A reversed-phase column, such as a Waters SymmetryShield RP18 (or equivalent), is suitable for separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation from other metabolites. The gradient can be optimized as needed, but a representative gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Table 3: Representative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled Paraxanthine | 181.07 | 124.1 |

| Paraxanthine-¹³C₄,¹⁵N₃ | 188.08 | 128.1 |

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the mass spectrometer.

Visualizations

Mass Shift Visualization

The following diagram illustrates the principle of mass shift by isotopic labeling.

Caption: Isotopic labeling of Paraxanthine with 4 x ¹³C and 3 x ¹⁵N atoms results in a predictable mass shift.

Experimental Workflow

This diagram outlines the typical workflow for quantitative analysis of paraxanthine using a stable isotope-labeled internal standard.

Caption: A streamlined workflow for the quantitative analysis of paraxanthine.

Paraxanthine Metabolic Pathway

Paraxanthine is the primary metabolite of caffeine in humans. Understanding its metabolic fate is crucial in pharmacokinetic studies.

Caption: Simplified metabolic pathway of caffeine to paraxanthine and its subsequent metabolites.

This guide provides a comprehensive overview of the mass shift in this compound and its application in quantitative bioanalysis. The use of stable isotope-labeled standards is an indispensable technique for generating high-quality, reliable data in drug development and various scientific research fields.

References

Tracing Paraxanthine's Metabolic Journey: A Technical Guide to Utilizing Paraxanthine-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraxanthine (1,7-dimethylxanthine), the primary metabolite of caffeine in humans, is gaining significant attention for its distinct pharmacological profile, which suggests a safer alternative to caffeine with unique therapeutic potential.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This technical guide provides a comprehensive overview of the application of the stable isotope-labeled tracer, Paraxanthine-¹³C₄,¹⁵N₃, in elucidating the metabolic pathways of paraxanthine. We present detailed experimental protocols, illustrative quantitative data, and visual representations of metabolic and experimental workflows to empower researchers in pharmacology and drug development.

Introduction to Paraxanthine Metabolism

Following ingestion, caffeine is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP1A2, leading to the formation of three primary dimethylxanthines: paraxanthine (PX), theobromine (TB), and theophylline (TP).[2] In humans, approximately 84% of caffeine is converted to paraxanthine, making it the most significant metabolite.[2] Paraxanthine itself undergoes further metabolism, primarily through oxidation and demethylation, before excretion. The major metabolic routes include:

-

7-demethylation leading to 1-methylxanthine (1-MX).

-

Oxidation to 1,7-dimethyluric acid.

-

Further metabolism of 1-methylxanthine to 1-methyluric acid (1-MU) via xanthine oxidase.

-

Formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU).

Stable isotope labeling is a powerful technique for unequivocally tracing the metabolic fate of compounds in vivo.[3] The use of Paraxanthine-¹³C₄,¹⁵N₃, a multi-labeled tracer, offers high sensitivity and specificity in mass spectrometry-based analyses, allowing for precise quantification of its metabolites and elucidation of metabolic fluxes.

Experimental Design for a Paraxanthine-¹³C₄,¹⁵N₃ Tracing Study

This section outlines a typical experimental workflow for a human pharmacokinetic study utilizing Paraxanthine-¹³C₄,¹⁵N₃.

References

- 1. Paraxanthine safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Use of Paraxanthine-¹³C₄,¹⁵N₃ in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of Paraxanthine-¹³C₄,¹⁵N₃ in a laboratory setting. Paraxanthine, a major metabolite of caffeine, and its isotopically labeled forms are crucial tools in pharmacokinetic studies and bioanalytical method development. Adherence to the procedures outlined in this document is essential to ensure personnel safety and data integrity.

Safety and Handling

Paraxanthine-¹³C₄,¹⁵N₃ should be handled with the same precautions as its unlabeled counterpart. While stable isotopic labeling does not impart additional chemical hazards, the inherent pharmacological properties of paraxanthine necessitate careful handling.

1.1. Hazard Identification and Classification

Paraxanthine is classified as harmful if swallowed.[1][2] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] In animal studies, ingestion of significant amounts may cause serious health damage.[1]

1.2. Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn at all times when handling Paraxanthine-¹³C₄,¹⁵N₃:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[2] For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working with the powdered form and there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]

1.3. First Aid Measures

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of paraxanthine is provided in the table below. The isotopic labeling with ¹³C and ¹⁵N results in a higher molecular weight for Paraxanthine-¹³C₄,¹⁵N₃ compared to the unlabeled compound.

| Property | Value | Reference |

| Chemical Formula | C₇H₈N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| Melting Point | 297-299 °C | --INVALID-LINK-- |

| Solubility | DMSO: ~30 mg/mL, Ethanol: ~0.5 mg/mL | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

Toxicity Data

The toxicological data for paraxanthine is summarized in the following table. It is important to note that this data is for the unlabeled compound.

| Test | Result | Species | Reference |

| LD₅₀ (Oral) | 829.20 mg/kg | Rat | --INVALID-LINK-- |

| Intraperitoneal TDLO | 600 mg/kg | Mouse | --INVALID-LINK-- |

Experimental Protocols

Paraxanthine-¹³C₄,¹⁵N₃ is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of paraxanthine in a biological matrix.

4.1. Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh the required amount of Paraxanthine-¹³C₄,¹⁵N₃ and dissolve it in an appropriate solvent such as methanol or DMSO.

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to the desired concentrations for spiking into calibration standards and quality control samples.

4.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition an Oasis HLB SPE plate with 1 mL of methanol followed by 1 mL of water.[4]

-

Loading: To 50 µL of the biological sample (e.g., plasma), add 150 µL of the internal standard working solution and 100 µL of water. Load the entire mixture onto the SPE plate.[4]

-

Washing: Wash the SPE plate with 1 mL of water to remove interferences.[4]

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]

4.3. LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of paraxanthine.

| Parameter | Typical Value |

| LC Column | SymmetryShield RP18 or equivalent[4] |

| Mobile Phase A | Formic acid in water[4] |

| Mobile Phase B | Methanol/water/formic acid mixture[4] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | Triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) for Paraxanthine | m/z 181.0[4] |

| Product Ion (Q3) for Paraxanthine | m/z 124.3[4] |

| Precursor Ion (Q1) for Paraxanthine-¹³C₄,¹⁵N₃ | m/z 184.0 (example for -d3) |

| Product Ion (Q3) for Paraxanthine-¹³C₄,¹⁵N₃ | m/z 124.3 (example for -d3) |

4.4. Method Validation Parameters

A summary of typical validation parameters for an LC-MS/MS method for paraxanthine is provided below.

| Parameter | Typical Value | Reference |

| Linearity Range | 20 - 500 pg/mg | --INVALID-LINK-- |

| Precision (%RSD) | < 12% | --INVALID-LINK-- |

| Accuracy (%bias) | < 7% | --INVALID-LINK-- |

| Recovery | > 85% | --INVALID-LINK-- |

Signaling Pathways

Paraxanthine exerts its biological effects through multiple signaling pathways. The two primary mechanisms are antagonism of adenosine receptors and inhibition of phosphodiesterases.

5.1. Adenosine Receptor Antagonism

Paraxanthine acts as a non-selective antagonist at adenosine A₁ and A₂ₐ receptors. By blocking the binding of adenosine, it prevents the inhibitory effects of adenosine on neuronal activity, leading to increased wakefulness and alertness.

Caption: Paraxanthine blocks adenosine receptors, preventing cellular inhibition.

5.2. Phosphodiesterase (PDE) Inhibition

Paraxanthine is a non-selective inhibitor of phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, paraxanthine increases intracellular levels of these second messengers, leading to a variety of downstream effects.

Caption: Paraxanthine inhibits PDEs, increasing cAMP/cGMP and downstream signaling.

Storage and Disposal

6.1. Storage

Store Paraxanthine-¹³C₄,¹⁵N₃ in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from oxidizing agents.[1] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

6.2. Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

This document is intended as a guide and does not replace a thorough risk assessment for specific laboratory procedures. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety protocols.

References

An In-depth Technical Guide to Natural Abundance Correction for Paraxanthine-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for correcting the natural abundance of stable isotopes in mass spectrometry analysis, with a specific focus on Paraxanthine-¹³C₄,¹⁵N₃. Accurate correction is critical for distinguishing between experimentally introduced isotopes and those naturally present, ensuring the precise quantification of labeled compounds in tracer studies and other quantitative analyses.[1][2]

Introduction to Natural Abundance and its Significance

In nature, elements exist as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons. For instance, carbon is predominantly ¹²C, but about 1.1% of natural carbon is the heavier isotope ¹³C.[3][4] Similarly, nitrogen is mainly ¹⁴N, with approximately 0.37% being ¹⁵N.[5][6]

In mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), the presence of these naturally occurring heavy isotopes contributes to the measured isotopic distribution of a molecule. This natural isotopic distribution can interfere with the interpretation of data from stable isotope labeling experiments, where isotopes like ¹³C and ¹⁵N are intentionally incorporated into molecules to trace metabolic pathways or serve as internal standards.[2] Therefore, a natural abundance correction is essential to accurately determine the true level of isotopic enrichment.

Chemical Properties of Paraxanthine

Paraxanthine, a major metabolite of caffeine, is a xanthine derivative with the chemical formula C₇H₈N₄O₂.[7][8][9][10][11] Its structure and elemental composition are fundamental to understanding its isotopic distribution.

Table 1: Chemical Properties of Paraxanthine

| Property | Value |

| Chemical Formula | C₇H₈N₄O₂ |

| Monoisotopic Mass | 180.0647 g/mol |

| Molecular Weight | 180.16 g/mol |

Source: PubChem, PhytoHub[7][10]

The isotopically labeled internal standard, Paraxanthine-¹³C₄,¹⁵N₃, is specifically designed for use in quantitative mass spectrometry-based assays.[12]

Principles of Natural Abundance Correction

The goal of natural abundance correction is to remove the contribution of naturally occurring heavy isotopes from the measured mass spectrum of an isotopically labeled compound. This allows for the determination of the true isotopic enrichment from the labeling experiment. The most common and robust method for this correction is the matrix correction method .[1][13]

This method involves the following key steps:

-

Determine the theoretical isotopic distribution of the unlabeled compound: This is calculated based on the natural abundances of all isotopes of each element in the molecule.

-

Construct a correction matrix: This matrix relates the theoretical isotopic distribution of the unlabeled compound to the observed mass isotopomer distribution of the labeled compound.

-

Solve for the corrected isotopic distribution: By applying the correction matrix to the measured data of the labeled compound, the contribution from natural abundance is subtracted, yielding the true isotopic enrichment.

Detailed Experimental Protocol

This protocol outlines the steps for acquiring the necessary data for natural abundance correction of Paraxanthine-¹³C₄,¹⁵N₃.

4.1. Materials and Reagents

-

Unlabeled Paraxanthine standard (≥98% purity)

-

Paraxanthine-¹³C₄,¹⁵N₃ labeled standard

-

High-purity solvents for mass spectrometry (e.g., acetonitrile, methanol, water)

-

Appropriate columns and buffers for Liquid Chromatography (LC) if separation is required

4.2. Instrumentation

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of accurate mass measurements.

-

Liquid chromatography system for sample introduction (optional but recommended for complex matrices).

4.3. Experimental Workflow

4.4. Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a stock solution of unlabeled Paraxanthine at a known concentration in a suitable solvent.

-

Prepare the experimental sample containing Paraxanthine-¹³C₄,¹⁵N₃. The concentration should be within the linear range of the mass spectrometer.

-

-

Mass Spectrometry Analysis:

-

Analyze the unlabeled Paraxanthine standard using the mass spectrometer. Acquire high-resolution mass spectra to clearly resolve the isotopic peaks.

-

Analyze the experimental sample containing Paraxanthine-¹³C₄,¹⁵N₃ under the identical instrumental conditions.

-

-

Data Extraction:

-

From the analysis of the unlabeled standard, extract the intensities of the monoisotopic peak (M₀) and the subsequent isotopic peaks (M+1, M+2, etc.).

-

From the analysis of the labeled sample, extract the intensities of the mass isotopomer peaks.

-

Data Presentation and Calculations

5.1. Natural Isotopic Abundances

The calculations for natural abundance correction rely on the known natural abundances of the stable isotopes of each element in Paraxanthine.

Table 2: Natural Abundances of Relevant Isotopes

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.985 |

| ²H | 0.015 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Source: IUPAC, NIST

5.2. Theoretical Isotopic Distribution of Unlabeled Paraxanthine

The theoretical isotopic distribution of unlabeled Paraxanthine (C₇H₈N₄O₂) can be calculated based on the binomial expansion of the isotopic abundances for each element. This provides the expected relative intensities of the M+1, M+2, etc., peaks relative to the monoisotopic peak (M₀).

Table 3: Calculated Theoretical Isotopic Distribution of Unlabeled Paraxanthine

| Mass Isotopomer | Relative Intensity (%) |

| M₀ (C₇H₈N₄O₂) | 100.00 |

| M+1 | 8.05 |

| M+2 | 0.35 |

| M+3 | 0.01 |

Note: These values are calculated based on the natural abundances in Table 2 and represent the theoretical contribution to the mass spectrum.

5.3. Correction Matrix Calculation

The correction matrix is constructed based on the probabilities of the different isotopologues. For a simplified representation, considering only ¹³C and ¹⁵N contributions, the matrix would account for the probability of a molecule with a certain number of labels also containing naturally abundant heavy isotopes. The construction of a full correction matrix is complex and often performed using specialized software.

5.4. Applying the Correction

The correction is applied by solving the following matrix equation:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of measured mass isotopomer intensities of the labeled sample.

-

C is the correction matrix.

-

M_corrected is the vector of the corrected mass isotopomer intensities, representing the true isotopic enrichment.

By inverting the correction matrix and multiplying it with the measured intensity vector, the corrected intensities are obtained:

M_corrected = C⁻¹ * M_measured

Signaling Pathways and Logical Relationships

The process of natural abundance correction can be visualized as a logical workflow.

Conclusion

The accurate correction for the natural abundance of stable isotopes is a non-negotiable step in quantitative mass spectrometry utilizing isotopically labeled standards like Paraxanthine-¹³C₄,¹⁵N₃. By following a systematic experimental protocol and applying the matrix correction method, researchers can confidently remove the confounding contributions of naturally occurring isotopes, leading to precise and reliable quantification of their compounds of interest. This guide provides the foundational knowledge and practical steps necessary to implement this crucial data correction procedure in a research or drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 6. Nitrogen Isotopes - List and Properties [chemlin.org]

- 7. Paraxanthine | C7H8N4O2 | CID 4687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. paraxanthine - MetaboAge [metaboage.info]

- 9. CAS 611-59-6: Paraxanthine | CymitQuimica [cymitquimica.com]

- 10. phytohub.eu [phytohub.eu]

- 11. GSRS [precision.fda.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemrxiv.org [chemrxiv.org]

Unraveling the Molecular Signature: A Technical Guide to the MS/MS Fragmentation Pattern of Paraxanthine-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of the isotopically labeled internal standard, Paraxanthine-¹³C₄,¹⁵N₃. Understanding the distinct fragmentation signature of this molecule is paramount for its use in robust and accurate quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies of caffeine. This document outlines the predicted fragmentation pathways, presents a detailed experimental protocol for its analysis, and visualizes the associated biochemical signaling cascades.

Predicted MS/MS Fragmentation Pattern of Paraxanthine-¹³C₄,¹⁵N₃

Paraxanthine, the major metabolite of caffeine in humans, undergoes characteristic fragmentation in MS/MS analysis. The fragmentation of the stable isotope-labeled standard, Paraxanthine-¹³C₄,¹⁵N₃, follows the same pathways, but with a predictable mass shift in the resulting product ions due to the incorporation of four ¹³C and three ¹⁵N atoms. The primary fragmentation mechanism for paraxanthine involves the neutral loss of methyl isocyanate (O=C=NCH₃).

Based on the known fragmentation of unlabeled paraxanthine and the isotopic labeling, the predicted fragmentation pattern is detailed below. The exact position of the labels may vary slightly by manufacturer, but the following represents a common labeling scheme for such standards, where the core purine ring and methyl groups are labeled to ensure a mass shift in the major fragments.

Table 1: Predicted Precursor and Product Ions for Paraxanthine-¹³C₄,¹⁵N₃ in Positive Ionization Mode

| Analyte | Precursor Ion (m/z) | Predicted Major Product Ion (m/z) | Neutral Loss |

| Paraxanthine (unlabeled) | 181.07 | 124.05 | CH₃NCO (57.02 Da) |

| Paraxanthine-¹³C₄,¹⁵N₃ | 188.09 | 129.07 | ¹³C¹²C₂H₃¹⁵N¹⁴NCO (60.03 Da) |

Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.

The following diagram illustrates the predicted fragmentation pathway:

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed methodology for the analysis of paraxanthine, utilizing Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard. The protocol is a composite of established methods and can be adapted based on specific instrumentation and matrix requirements.[1][2][3][4]

Sample Preparation (Human Plasma)

A protein precipitation method is commonly employed for plasma samples:

-

To 100 µL of plasma sample, add 20 µL of internal standard working solution (Paraxanthine-¹³C₄,¹⁵N₃ in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

-

Vortex mix and transfer to an autosampler vial for injection.

The following diagram outlines the experimental workflow:

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation from other caffeine metabolites like theophylline, which can be isobaric.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150°C.

-

Desolvation Temperature: 350 - 450°C.

-

Nebulizer Gas: Nitrogen, instrument-specific optimized pressure.

-

-

MRM Transitions:

-

Paraxanthine: 181.1 → 124.1

-

Paraxanthine-¹³C₄,¹⁵N₃: 188.1 → 129.1 (This should be optimized based on the actual fragmentation observed).

-

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Signaling Pathways of Paraxanthine

Paraxanthine exerts its physiological effects through multiple mechanisms, primarily as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[5][6] These actions lead to downstream effects on neurotransmitter release and intracellular signaling.

The diagram below illustrates the key signaling pathways influenced by paraxanthine:

Paraxanthine's antagonism of adenosine receptors removes the natural inhibitory brake on neuronal activity, leading to increased wakefulness and alertness.[5] Its inhibition of phosphodiesterases prevents the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, contributing to increased neuronal excitability and enhanced dopamine release in brain regions like the striatum.[6]

Conclusion

The use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard is essential for the accurate quantification of paraxanthine in biological matrices. This guide provides the foundational knowledge of its MS/MS fragmentation pattern, a detailed experimental protocol for its implementation in a bioanalytical workflow, and an overview of its physiological signaling pathways. By leveraging this information, researchers and scientists can develop and validate robust analytical methods for advancing our understanding of caffeine metabolism and its physiological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Paraxanthine: Connecting Caffeine to Nitric Oxide Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 4. An optimized and validated SPE-LC-MS/MS method for the determination of caffeine and paraxanthine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paraxanthine, the primary metabolite of caffeine, provides protection against dopaminergic cell death via stimulation of ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Paraxanthine-¹³C₄,¹⁵N₃ as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the major metabolite of caffeine in humans, accounting for approximately 84% of its metabolism. The ratio of paraxanthine to caffeine in biological fluids is a well-established biomarker for phenotyping the activity of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in the metabolism of numerous drugs and xenobiotics. Accurate and precise quantification of paraxanthine is therefore essential for clinical and pharmacological research.

The use of a stable isotope-labeled internal standard is critical for achieving high-quality quantitative data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Paraxanthine-¹³C₄,¹⁵N₃ is an ideal internal standard for the quantification of paraxanthine as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thus ensuring the reliability of the results.

These application notes provide a detailed protocol for the use of Paraxanthine-¹³C₄,¹⁵N₃ as an internal standard for the quantitative analysis of paraxanthine in biological matrices such as plasma, serum, and urine.

Caffeine Metabolism and CYP1A2 Phenotyping

Caffeine is primarily metabolized in the liver by the CYP1A2 enzyme through three main demethylation pathways, leading to the formation of paraxanthine, theobromine, and theophylline. The dominant pathway is the N3-demethylation to paraxanthine. The metabolic ratio of paraxanthine to caffeine is, therefore, a reliable indicator of CYP1A2 enzyme activity.

Experimental Protocols

This section outlines the necessary steps for the preparation of reagents and samples, as well as the conditions for LC-MS/MS analysis.

Materials and Reagents

-

Paraxanthine (analytical standard)

-

Paraxanthine-¹³C₄,¹⁵N₃ (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, serum, urine)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.

Preparation of Standard and Internal Standard Solutions

3.2.1. Stock Solutions (1 mg/mL)

-

Accurately weigh and dissolve paraxanthine and Paraxanthine-¹³C₄,¹⁵N₃ in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store the stock solutions at -20°C.

3.2.2. Working Standard Solutions

-

Prepare a series of working standard solutions of paraxanthine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to spike the blank biological matrix for the calibration curve.

3.2.3. Internal Standard Working Solution

-

Prepare a working solution of Paraxanthine-¹³C₄,¹⁵N₃ by diluting the stock solution. The final concentration of the internal standard should be optimized based on the expected analyte concentration and instrument response. A common starting concentration is 100 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Two common methods are protein precipitation and solid-phase extraction.

3.3.1. Protein Precipitation (for Plasma or Serum)

-

To 100 µL of plasma or serum sample, add 20 µL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Inject into the LC-MS/MS system.

3.3.2. Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)

-

To 200 µL of the biological sample, add 20 µL of the Paraxanthine-¹³C₄,¹⁵N₃ internal standard working solution.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument and application.

3.4.1. Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

3.4.2. Tandem Mass Spectrometry

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

The precursor ion for Paraxanthine-¹³C₄,¹⁵N₃ will be higher than that of unlabeled paraxanthine due to the incorporation of heavier isotopes. The fragmentation pattern is expected to be similar, with the product ions also showing a corresponding mass shift. The exact m/z values should be confirmed by direct infusion of the standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Paraxanthine | 181.1 | 124.1 | Optimize for your instrument |

| 96.1 | Optimize for your instrument | ||

| Paraxanthine-¹³C₄,¹⁵N₃ | 188.1 | 128.1 | Optimize for your instrument |

| 99.1 | Optimize for your instrument |

Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution. Collision energies need to be optimized for the specific mass spectrometer being used to achieve the best sensitivity.

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by plotting the peak area ratio of paraxanthine to Paraxanthine-¹³C₄,¹⁵N₃ against the concentration of the paraxanthine standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Summary

A summary of typical validation parameters for a similar LC-MS/MS method for paraxanthine quantification is presented below.[1][2]

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quant. | 0.1 - 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Compensated by the internal standard |

Sample Data Analysis

The concentration of paraxanthine in unknown samples is calculated using the linear regression equation derived from the calibration curve. The CYP1A2 phenotype can then be assessed by calculating the molar ratio of paraxanthine to caffeine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Peak Shape | Incompatible reconstitution solvent, column degradation | Reconstitute in the initial mobile phase. Replace the column. |

| Low Sensitivity | Suboptimal MS/MS parameters, poor sample recovery | Optimize collision energy and other MS parameters. Evaluate and optimize the sample preparation procedure. |

| High Variability | Inconsistent sample preparation, matrix effects | Ensure consistent and precise pipetting. Confirm the internal standard is compensating for matrix effects. |

| Interference Peaks | Contamination, co-eluting isobaric compounds | Use high-purity solvents and reagents. Optimize chromatographic separation. |

Conclusion